molecular formula C15H16N2O3 B2693016 N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 1252818-72-6

N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide

Cat. No.: B2693016
CAS No.: 1252818-72-6
M. Wt: 272.304
InChI Key: GFFYWCFEFGPXNY-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a hydroxyl group and a carboxamide group, along with an ethoxyphenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 4-ethoxyphenyl intermediate. This can be achieved through the reaction of 4-ethoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding Schiff base.

    Cyclization and Functionalization: The Schiff base is then subjected to cyclization reactions to form the pyridine ring. This can be achieved using reagents such as ammonium acetate and acetic anhydride under reflux conditions.

    Hydroxylation and Carboxamidation: The final steps involve the introduction of the hydroxyl group and the carboxamide group. This can be done through selective hydroxylation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, followed by carboxamidation using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
  • 4- (4-Ethoxyphenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has shown promising results in preliminary biological studies.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-20-13-6-3-11(4-7-13)9-17-15(19)12-5-8-14(18)16-10-12/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFYWCFEFGPXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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